Superior Topoisomerase II Poisoning Activity vs. Amsacrine in Enzymatic Decatenation Assay
In a direct head-to-head enzymatic decatenation assay using human Topo IIα, the target compound exhibited an IC50 of 0.47 ± 0.05 μM, while the clinical acridine analog amsacrine showed an IC50 of 1.23 ± 0.11 μM [1]. This represents a 2.6-fold greater inhibitory potency under identical reaction conditions.
| Evidence Dimension | Topoisomerase IIα decatenation inhibition (IC50) |
|---|---|
| Target Compound Data | 0.47 μM |
| Comparator Or Baseline | Amsacrine: 1.23 μM |
| Quantified Difference | 2.6-fold lower IC50 for target compound |
| Conditions | Human Topo IIα enzyme, kinetoplast DNA decatenation assay, ATP-regenerating system, 37°C, 30 min reaction |
Why This Matters
For researchers selecting a Topo II poison, this compound provides significantly higher enzyme inhibition per molecule than the established standard amsacrine.
- [1] Abdel-Aziz, A. A. M., et al. (2019). Novel acridine-benzenesulfonamide hybrids as potent topoisomerase II inhibitors with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1058-1068. View Source
